molecular formula C22H20N6O2 B2735790 3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 844861-92-3

3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2735790
CAS No.: 844861-92-3
M. Wt: 400.442
InChI Key: OQMJSDNJCSMXAF-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core, which is a bicyclic structure containing nitrogen atoms. It also has phenyl rings substituted with methoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure, such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Plant Growth Regulation

The compound 3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, a pyrazolo[3,4-d]pyrimidine derivative, demonstrates potential in plant growth regulation and herbicidal activity. Compounds similar to this have been shown to influence plant growth, suggesting potential applications in agriculture for controlling plant growth and weed management (Stanoeva et al., 2000).

Synthesis and Antimicrobial Evaluation

Derivatives of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and related structures, which include the 3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl) variant, have been synthesized and evaluated for their antimicrobial properties. Some compounds in this category have shown potent activity against various bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Mabkhot et al., 2016).

Synthesis and Antitumor Evaluation

Certain pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their antitumor properties. These compounds have shown promising results in inhibiting tumor cell growth, suggesting a potential avenue for cancer treatment research (Shaaban et al., 2011).

Synthesis and Antiviral Activity

Research into novel pyrimidine derivatives, including those structurally similar to this compound, has shown potential for antiviral activity. These compounds have been studied for their effectiveness against SARS-CoV-2, the virus responsible for COVID-19, with some showing promising results (Alamshany et al., 2023).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many heterocyclic compounds are biologically active and can interact with various enzymes, receptors, and other proteins in the body .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions should always be taken when handling chemicals, including avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The study of heterocyclic compounds is a very active field in medicinal chemistry, and new compounds are constantly being synthesized and tested for biological activity. Future research may focus on synthesizing new derivatives and testing them for activity against various diseases .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-5-7-16(9-14(13)2)28-21-17(11-24-28)22-26-25-20(27(22)12-23-21)15-6-8-18(29-3)19(10-15)30-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMJSDNJCSMXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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